

A Technical Guide to the IUPAC Nomenclature of 2-Amino-5,6-diethylindane

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Compound of Interest

Compound Name: 2-Amino-5,6-diethylindane

Cat. No.: B1589318

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for the molecule commonly known as **2-Amino-5,6-diethylindane**. Understanding the systematic naming conventions is critical for unambiguous scientific communication, database searching, and regulatory submissions. This document deconstructs the name to clarify the underlying principles and provides a systematic approach to naming substituted indane derivatives.

The Preferred IUPAC Name (PIN)

The common name "**2-Amino-5,6-diethylindane**" is widely used and understood in many contexts. However, for formal scientific and regulatory purposes, the Preferred IUPAC Name (PIN) is 5,6-diethyl-2,3-dihydro-1H-inden-2-amine[1]. This systematic name precisely describes the molecular structure according to a hierarchical set of rules.

Table 1: Compound Identifiers

Identifier	Value
Preferred IUPAC Name	5,6-diethyl-2,3-dihydro-1H-inden-2-amine[1]
Common Name	2-Amino-5,6-diethylindane[1]
CAS Number	312753-70-1[1]
Molecular Formula	C ₁₃ H ₁₉ N[1]
Molecular Weight	189.30 g/mol [1]

Deconstruction of the IUPAC Name: A Foundational Approach

The IUPAC name can be broken down into its constituent parts, each conveying specific structural information. This deconstruction is essential for understanding the logic behind the nomenclature.

The Parent Hydride: From Indene to Indane

The core of the molecule is a bicyclic system. The systematic name is derived from "indene," a fused ring system consisting of a benzene ring and a cyclopentene ring.

- Indene: The unsaturated parent structure.
- Indane: A common name for the saturated version, where the double bond in the five-membered ring is reduced. The preferred IUPAC name for this saturated parent is 2,3-dihydro-1H-indene[2].

The term "2,3-dihydro" specifies that the saturation occurs at positions 2 and 3 of the indene ring system. The "1H" indicates the presence of a saturated carbon at position 1, which is a standard convention in naming fused ring systems to specify the location of indicated hydrogen.

Numbering the Indane Ring System

Correct numbering is the cornerstone of locating substituents. For fused ring systems like indane, IUPAC rules dictate a specific orientation and numbering sequence. The system is

oriented to place the five-membered ring to the right, and numbering begins at the bridgehead carbon that is not part of the fusion and proceeds into the smaller ring first.

The diagram below, generated using Graphviz, illustrates the correct IUPAC numbering of the 2,3-dihydro-1H-indene parent structure.

Figure 1: IUPAC numbering of the 2,3-dihydro-1H-indene parent hydride.

Applying Substituents

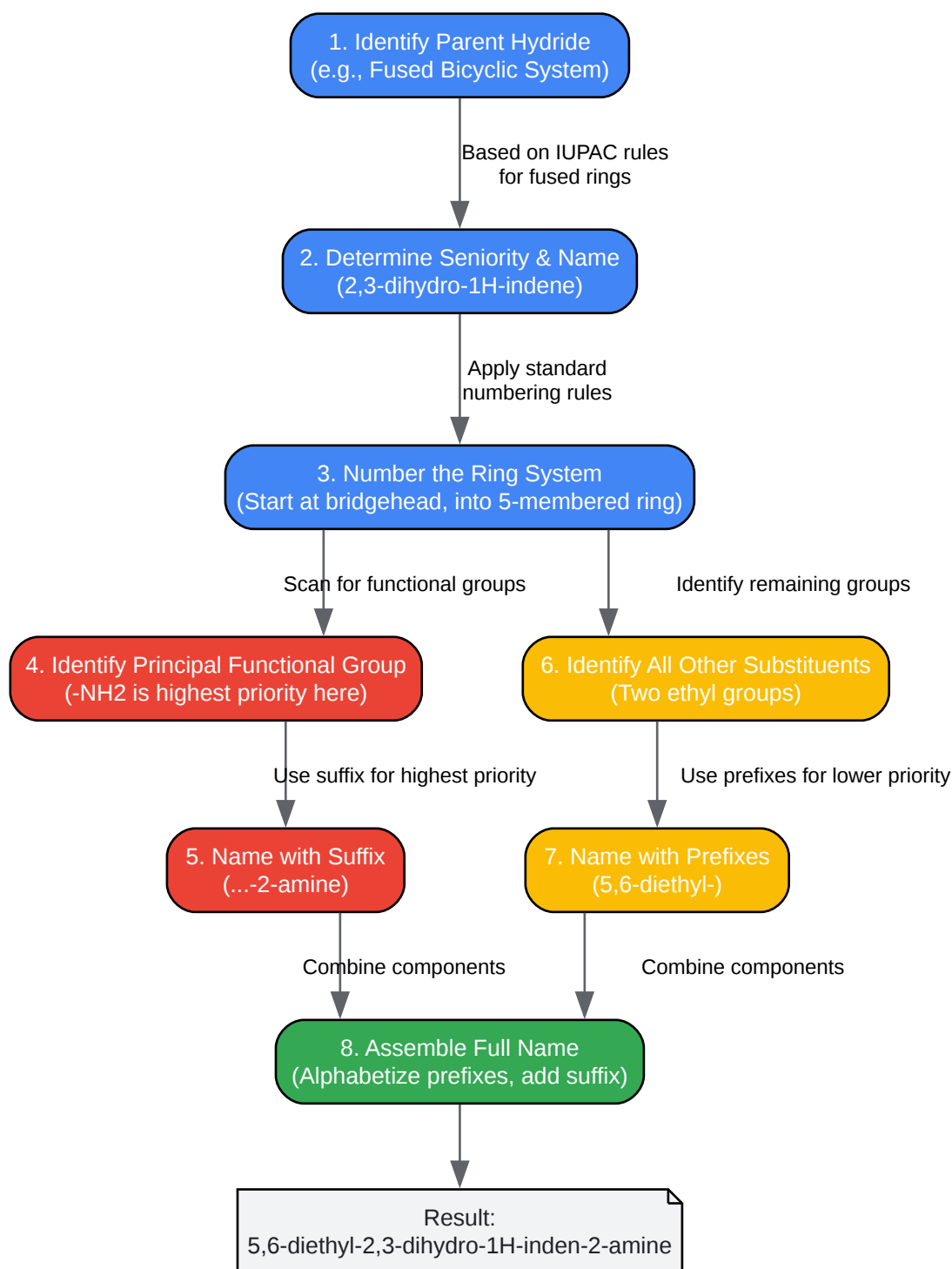
With the parent structure named and numbered, the final step is to add the substituents as prefixes or suffixes in alphabetical order.

- **Principal Functional Group:** The amino group ($-\text{NH}_2$) is the principal functional group. According to IUPAC rules, amines are named using the suffix "-amine" attached to the name of the parent hydride[3]. Its position is indicated by the locant '2', leading to "-2-amine".
- **Other Substituents:** The two ethyl groups ($-\text{CH}_2\text{CH}_3$) are treated as substituent prefixes. Their positions on the benzene ring are at carbons 5 and 6. This is denoted as "5,6-diethyl-".

Combining these elements alphabetically (diethyl before amine) and attaching them to the parent name results in the full Preferred IUPAC Name: 5,6-diethyl-2,3-dihydro-1H-inden-2-amine.

Systematic Protocol for IUPAC Name Generation

For researchers encountering similar structures, a reproducible protocol is invaluable. The following workflow outlines the systematic process for naming substituted indane derivatives, consistent with IUPAC recommendations[4].



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Figure 2: Step-by-step workflow for the systematic naming of substituted indanes.

Context and Application

The compound 5,6-diethyl-2,3-dihydro-1H-inden-2-amine is not merely an academic example of nomenclature. It serves as a key reagent in the synthesis of more complex pharmaceutical molecules[5]. For instance, it is a building block in the synthesis of Indacaterol, a long-acting beta-adrenoceptor agonist used in the management of chronic obstructive pulmonary disease (COPD)[5]. The unambiguous identification of such precursors is paramount in pharmaceutical development, quality control, and patent literature, underscoring the practical importance of adhering to systematic IUPAC nomenclature.

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